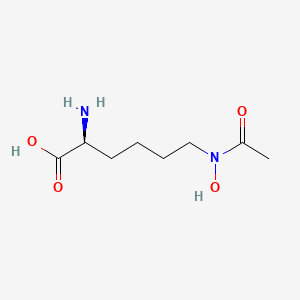
N(6)-acetyl-N(6)-hydroxy-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-acetyl-N(6)-hydroxy-L-lysine is a N-acetyl-L-amino acid. It is a tautomer of a N(6)-acetyl-N(6)-hydroxy-L-lysine zwitterion.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activities and Inhibitors :
- Rat tissues, including kidney, liver, heart, and skeletal muscle, show enzymatic activity that hydroxylates 6-N-trimethyl- l -lysine (a similar compound to N(6)-acetyl-N(6)-hydroxy-L-lysine) to 3-hydroxy-6-N-trimethyl- l -lysine. This suggests potential enzymatic applications and interactions in mammalian biology (Stein & Englard, 1982).
- Some compounds, including 2-N-acetyl-6-N-trimethyl- l -lysine, act as competitive inhibitors of these enzymatic activities, indicating their potential role in influencing related metabolic pathways (Stein & Englard, 1982).
Synthesis and Role in Microbial Siderophores :
- N(6)-acetyl-N(6)-hydroxy-L-lysine is synthesized as an iron-binding constituent of microbial siderophores, highlighting its importance in microbial iron transport and metabolism (Hu & Miller, 1994).
Role in Posttranslational Modification :
- Lysine acetylation, including modifications similar to N(6)-acetyl-N(6)-hydroxy-L-lysine, is widespread and occurs on proteins involved in various biological functions. This posttranslational modification influences protein activity and interactions, suggesting a regulatory role in cellular processes (Choudhary et al., 2009).
Impact on Antibiotic Resistance :
- Enzymes capable of N-acetylating certain amino acids, such as N(6)-acetyl-N(6)-hydroxy-L-lysine, are implicated in antibiotic resistance mechanisms in microbes, demonstrating their role in microbial defense against antibiotics (Hamano et al., 2004).
Metabolic and Cellular Signaling :
- Lysine acetylation, which includes modifications like N(6)-acetyl-N(6)-hydroxy-L-lysine, is linked to acetyl-coenzyme A metabolism and cellular signaling. This connection to lysine acylation suggests a regulatory role in diverse cellular processes, including energy metabolism and gene expression (Choudhary et al., 2014).
Role in Protein Synthesis and Cellular Function :
- The presence of lysine acetylation, related to N(6)-acetyl-N(6)-hydroxy-L-lysine, in bacteria indicates a broad and significant role in regulating enzyme activity, and in turn, affecting cellular activities such as metabolism and stress response (Thao & Escalante‐Semerena, 2011).
Potential in Cell Proliferation Studies :
- Modifications like N(6)-acetyl-N(6)-hydroxy-L-lysine in eukaryotic protein synthesis initiation factor 5A (eIF-5A) could play a crucial role in cell proliferation, suggesting its potential in studying cell growth and related biological processes (Park et al., 1997).
Eigenschaften
CAS-Nummer |
88492-29-9 |
|---|---|
Produktname |
N(6)-acetyl-N(6)-hydroxy-L-lysine |
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(2S)-6-[acetyl(hydroxy)amino]-2-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-6(11)10(14)5-3-2-4-7(9)8(12)13/h7,14H,2-5,9H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
YXKGOSZASIKYPU-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N(CCCC[C@@H](C(=O)O)N)O |
SMILES |
CC(=O)N(CCCCC(C(=O)O)N)O |
Kanonische SMILES |
CC(=O)N(CCCCC(C(=O)O)N)O |
Synonyme |
N(6)-acetyl-N(6)-hydroxylysine N(epsilon)-acetyl-N(epsilon)-hydroxylysine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




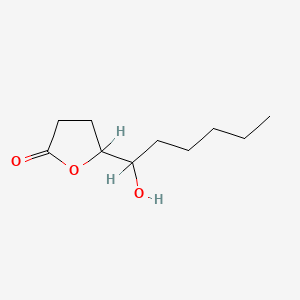
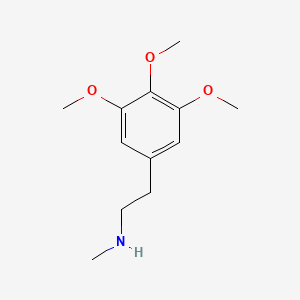




![1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1201441.png)
![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)
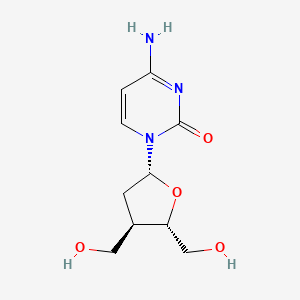
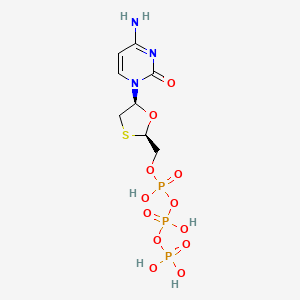

![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)